N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide
Overview
Description
N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the thiophene and pyrazole rings, followed by the introduction of the cyclopropylcarbamoyl and methylphenyl groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Introduction of Functional Groups: The cyclopropylcarbamoyl and methylphenyl groups can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Research: It can be used as a tool compound to study the biological effects of its functional groups and structural motifs.
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and thereby exerting its effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
- N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-ethyl-1H-pyrazole-2-carboxamide
Uniqueness
N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-ethylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-25-11-10-17(24-25)19(26)23-21-18(20(27)22-15-8-9-15)16(12-28-21)14-6-4-13(2)5-7-14/h4-7,10-12,15H,3,8-9H2,1-2H3,(H,22,27)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRRSMBLAIBRBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C)C(=O)NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.